molecular formula C17H21N3O2 B2670746 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide CAS No. 2034478-28-7

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide

Cat. No.: B2670746
CAS No.: 2034478-28-7
M. Wt: 299.374
InChI Key: KYEKEFJQWVMUTK-UHFFFAOYSA-N
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Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide is a synthetic organic compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a phenoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the synthesis of 2-cyclopropyl-1H-imidazole from cyclopropylamine and glyoxal in the presence of ammonium acetate.

    Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to form 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine.

    Amidation: The final step involves the reaction of 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1H-imidazole
  • 2-Phenoxypropanoic acid
  • N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)pivalamide

Uniqueness

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-phenoxypropanamide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the cyclopropyl-imidazole and phenoxypropanamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(22-15-5-3-2-4-6-15)17(21)19-10-12-20-11-9-18-16(20)14-7-8-14/h2-6,9,11,13-14H,7-8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKEFJQWVMUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2CC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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